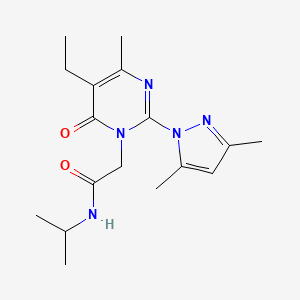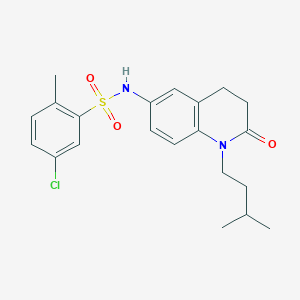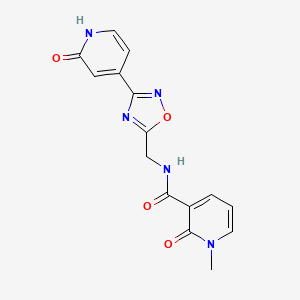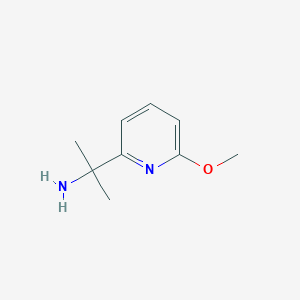
N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide” is a complex organic compound. It contains several functional groups and rings, including a pyridin-3-yl ring, a 1,3,4-oxadiazol-2-yl ring, and an acetamide group. The presence of these groups suggests that this compound might have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyridin-3-yl and 1,3,4-oxadiazol-2-yl rings likely contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridin-3-yl and 1,3,4-oxadiazol-2-yl rings could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has potential as a scaffold for designing novel drugs. Researchers can modify its structure to create derivatives with improved pharmacological properties. Its heterocyclic core, containing both pyridine and oxadiazole moieties, offers opportunities for targeting specific receptors or enzymes. For instance, it could serve as a lead compound for developing antiviral, anticancer, or anti-inflammatory agents .
Agrochemicals and Pesticides
The compound’s thioacetamide group may contribute to its pesticidal activity. Researchers can explore its effectiveness against pests, such as insects, fungi, or weeds. By optimizing the substituents on the phenyl ring and the pyridine, they can tailor its selectivity and toxicity profile. Investigating its mode of action and potential environmental impact is crucial for agrochemical applications .
Materials Science
Functional materials often rely on heterocyclic building blocks. N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide could find use in designing organic semiconductors, luminescent materials, or conductive polymers. Its electronic properties and solubility can be tuned by modifying the substituents. Researchers can explore its potential in optoelectronic devices or sensors .
Coordination Chemistry
The sulfur atom in the thioacetamide group can act as a ligand in coordination complexes. Researchers can synthesize metal complexes with N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide as a chelating agent. These complexes may exhibit interesting magnetic, catalytic, or luminescent properties. Understanding their coordination behavior is essential for applications in catalysis or materials science .
Bioconjugation and Imaging
Functionalized thioacetamides can serve as bioorthogonal handles for site-specific protein labeling. Researchers can attach fluorescent dyes, radionuclides, or other imaging probes to the compound. This enables targeted imaging of specific biomolecules in cells or tissues. The pyridine ring can also participate in bioorthogonal click reactions, expanding its utility in chemical biology .
Computational Chemistry and Molecular Modeling
Understanding the electronic structure and reactivity of N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide requires computational methods. Density functional theory (DFT) calculations can provide insights into its energetics, charge distribution, and potential energy surfaces. Researchers can use molecular dynamics simulations to explore its behavior in different environments .
Direcciones Futuras
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity under various conditions, and exploring potential uses in fields like medicine or materials science .
Propiedades
IUPAC Name |
N-methyl-N-phenyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-20(13-7-3-2-4-8-13)14(21)11-23-16-19-18-15(22-16)12-6-5-9-17-10-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKUJYXKWLUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2753791.png)
![tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2753794.png)



![ethyl 2-{3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate](/img/structure/B2753802.png)

![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one](/img/structure/B2753806.png)


![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2753810.png)


![2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2753814.png)